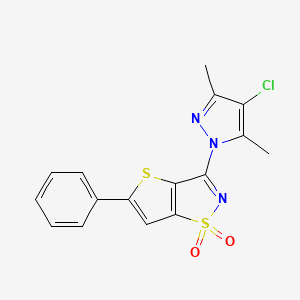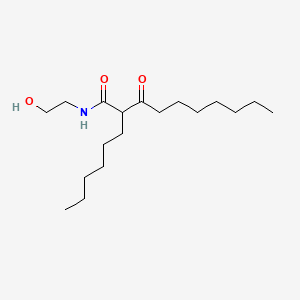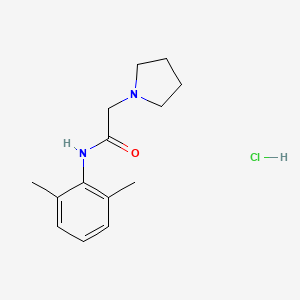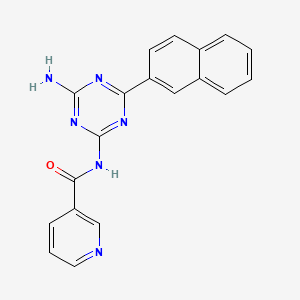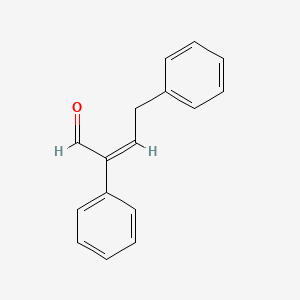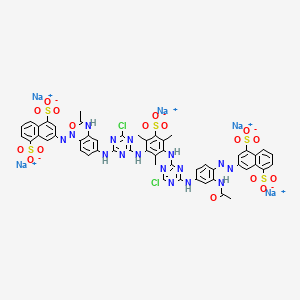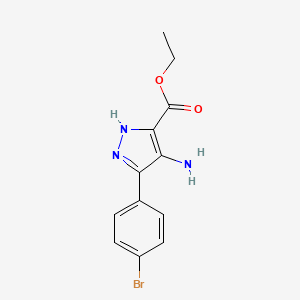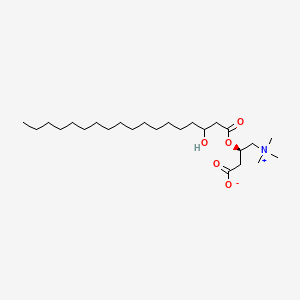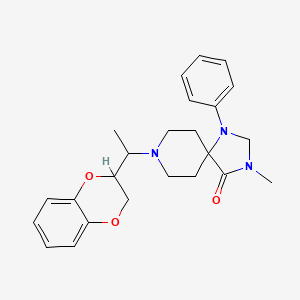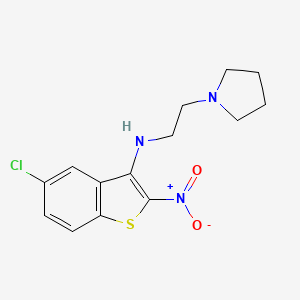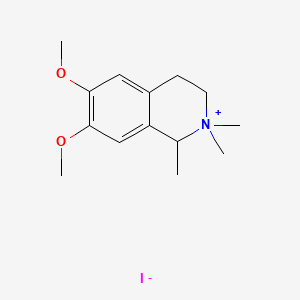
Carnegine methyliodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Carnegine methyliodide can be synthesized through the reaction of carnegine with methyl iodide. The process involves the following steps:
Starting Material: Carnegine is used as the starting material.
Reaction with Methyl Iodide: Carnegine is reacted with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like methanol or ethanol.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of carnegine are reacted with methyl iodide in industrial reactors.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield.
Purification: Industrial purification techniques, including distillation and crystallization, are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Carnegine methyliodide undergoes various chemical reactions, including:
Substitution Reactions: The methyl iodide group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield carnegine and methyl iodide.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of carnegine are formed.
Oxidation Products: Oxidized forms of this compound, such as carnegine oxides.
Reduction Products: Reduced forms of this compound, such as carnegine hydrides.
Scientific Research Applications
Carnegine methyliodide has diverse applications in scientific research, including:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of carnegine methyliodide involves its interaction with molecular targets and pathways:
Molecular Targets: this compound interacts with enzymes and receptors involved in cellular processes.
Pathways: The compound modulates signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Carnegine methyliodide can be compared with other similar compounds, such as:
Carnegine: The parent compound, which lacks the methyl iodide group.
Anhalonine: Another tetrahydroisoquinoline alkaloid found in cacti.
Lophophorine: A related alkaloid with similar structural features.
Properties
CAS No. |
5911-58-0 |
|---|---|
Molecular Formula |
C14H22INO2 |
Molecular Weight |
363.23 g/mol |
IUPAC Name |
6,7-dimethoxy-1,2,2-trimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide |
InChI |
InChI=1S/C14H22NO2.HI/c1-10-12-9-14(17-5)13(16-4)8-11(12)6-7-15(10,2)3;/h8-10H,6-7H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
FHNHMFLAPXSGDH-UHFFFAOYSA-M |
Canonical SMILES |
CC1C2=CC(=C(C=C2CC[N+]1(C)C)OC)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


